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Introduction to NP213 and Onychomycosis
Onychomycosis, a fungal infection of the nail, presents a significant treatment challenge due to

the dense keratin structure of the nail plate, which limits the penetration of topical antifungal

agents.[1] NP213 (Novexatin®) is a novel, water-soluble cyclic antifungal peptide developed for

the topical treatment of onychomycosis.[2][3][4] It is designed based on host defense peptides,

which are key components of the innate immune system.[2][3] NP213 has demonstrated

effective penetration of human nails and potent, rapid fungicidal activity against dermatophytes,

such as Trichophyton rubrum, the primary cause of onychomycosis.[1][2] Its mechanism of

action involves the permeabilization of the fungal cell membrane, leading to cell death.[1]

These application notes provide detailed protocols for assessing the in vitro nail penetration

and efficacy of NP213 using an onychomycosis model and a standard permeation assay.

Data Presentation: Efficacy of NP213 in Clinical and
Ex Vivo Models
The following tables summarize the key quantitative data regarding the efficacy of NP213 from

clinical trials and ex vivo studies.

Table 1: Clinical Efficacy of NP213 in Phase IIa Trials[2][3][4]
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Study
Treatment
Duration

Follow-up Endpoint
Efficacy
(NP213)

Phase IIa Study

1

28 days (daily

application)
180 days Culture Negative 43.3%

Phase IIa Study

2

28 days (daily

application)
360 days

Culture Negative

for

Dermatophytes

56.5%

Table 2: Patient-Reported Outcomes from Phase IIa Trials[2][3][4]

Timepoint Outcome Result

14 days Improved Nail Appearance
Positive patient-reported

outcomes

180 days (Study 1)
Clinical Improvement (mild-to-

moderate onychomycosis)
84.6% (vs. 20% on placebo)

Ex Vivo Eradication of Trichophyton rubrum

In an ex vivo model using human nails, daily application of NP213 for 28 days successfully

eradicated various strains of Trichophyton rubrum from infected nails, unlike comparator topical

agents ciclopirox and amorolfine.[2]

Experimental Protocols
Two primary protocols are presented for evaluating the in vitro performance of NP213: an

onychomycosis model to assess efficacy and a Franz cell diffusion assay to measure nail

permeation.

Protocol 1: In Vitro Onychomycosis Model for Efficacy
Testing of NP213
This protocol describes an in vitro model using human nail clippings to simulate onychomycosis

and evaluate the antifungal efficacy of NP213.
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1. Materials and Reagents

Healthy human nail clippings

Trichophyton rubrum (e.g., NCPF0118)

Sabouraud Dextrose Agar (SDA)

Phosphate Buffered Saline (PBS), sterile

Ethanol (70%)

NP213 solution (test article)

Vehicle control (placebo)

Positive control (e.g., 8% ciclopirox nail lacquer)

Sterile distilled water

Sterile petri dishes

Incubator (30°C)

Vortex mixer

Micropipettes and sterile tips

Hemocytometer or spectrophotometer for spore counting

2. Methods

2.1. Preparation of Nail Clippings

Collect healthy human nail clippings and clean them by removing any debris.
Wash the nail clippings with sterile distilled water.
Sterilize the nail clippings by immersing them in 70% ethanol for 30 minutes, followed by
three washes with sterile PBS.
Allow the nail clippings to air dry in a sterile environment.
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2.2. Fungal Spore Suspension Preparation

Culture T. rubrum on SDA plates at 30°C for 14-21 days until sporulation is observed.
Harvest the spores by gently scraping the surface of the culture with a sterile loop and
suspending them in sterile PBS.
Vortex the suspension to break up fungal clumps.
Filter the suspension through sterile glass wool to remove hyphal fragments.
Centrifuge the spore suspension and wash the pellet with sterile PBS.
Resuspend the spores in PBS and adjust the concentration to 1 x 10^6 spores/mL using a
hemocytometer.

2.3. Nail Infection

Place the sterilized nail clippings in a sterile petri dish.
Inoculate each nail clipping with a 10 µL aliquot of the T. rubrum spore suspension.
Incubate the inoculated nail clippings at 30°C in a humidified chamber for 7-10 days to allow
for fungal growth and nail invasion.

2.4. Treatment Application

After the infection period, divide the infected nail clippings into treatment groups:

NP213 solution
Vehicle control
Positive control
Untreated control

Apply a standardized amount of each treatment solution to the surface of the infected nail
clippings daily for 28 days.
Incubate the treated nail clippings at 30°C in a humidified chamber.

2.5. Assessment of Fungal Viability

At the end of the treatment period, transfer each nail clipping to a sterile microcentrifuge tube
containing a known volume of sterile PBS.
Vortex vigorously to dislodge the fungi from the nail.
Prepare serial dilutions of the resulting fungal suspension.
Plate the dilutions onto SDA plates and incubate at 30°C for 5-7 days.
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Count the number of colony-forming units (CFU) to determine the fungal burden in each
treatment group.
Compare the CFU counts between the treatment groups to evaluate the efficacy of NP213.

Protocol 2: In Vitro Nail Permeation Assay (Franz Cell
Method)
This protocol outlines the use of a Franz diffusion cell to quantify the permeation of NP213

through a human nail membrane.

1. Materials and Reagents

Human nail plates (full thickness, obtained from cadavers or surgical procedures)

Franz diffusion cells

Receptor solution (e.g., PBS at pH 7.4)

NP213 solution of known concentration

High-Performance Liquid Chromatography (HPLC) system for quantification of NP213

Syringes and needles for sampling

Magnetic stirrer and stir bars

Water bath or heating block to maintain 32°C

2. Methods

2.1. Preparation of Nail Membrane

Clean the human nail plates to remove any adhering tissue.
Cut the nail plates to a size that fits the Franz diffusion cell orifice.
Measure the thickness of each nail membrane at multiple points using a micrometer and
calculate the average thickness.

2.2. Franz Cell Assembly
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Fill the receptor chamber of the Franz cell with the receptor solution, ensuring no air bubbles
are trapped.
Place a small magnetic stir bar in the receptor chamber.
Mount the prepared nail membrane between the donor and receptor chambers, with the
dorsal side of the nail facing the donor chamber.
Clamp the chambers together securely.
Place the assembled Franz cells in a water bath or on a heating block set to maintain the
receptor solution at 32°C.

2.3. Dosing and Sampling

Apply a precise volume of the NP213 solution to the surface of the nail membrane in the
donor chamber.
Cover the donor chamber to prevent evaporation.
At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw a sample from the
receptor chamber through the sampling arm.
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to
maintain a constant volume.

2.4. Quantification and Data Analysis

Analyze the collected samples using a validated HPLC method to determine the
concentration of NP213 that has permeated the nail membrane.
Calculate the cumulative amount of NP213 permeated per unit area (µg/cm²) at each time
point.
Plot the cumulative amount of NP213 permeated versus time.
Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.
Calculate the permeability coefficient (Kp) using the following equation: Kp = Jss / Cd, where
Cd is the initial concentration of NP213 in the donor chamber.
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Caption: Workflow for the In Vitro Onychomycosis Model.
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Caption: Mechanism of Action of NP213.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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